molecular formula C18H32O6 B14438829 Triethyl nonane-1,1,5-tricarboxylate CAS No. 79333-27-0

Triethyl nonane-1,1,5-tricarboxylate

Cat. No.: B14438829
CAS No.: 79333-27-0
M. Wt: 344.4 g/mol
InChI Key: WBFVIJMDAYUFEK-UHFFFAOYSA-N
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Description

Triethyl nonane-1,1,5-tricarboxylate (CAS 79333-27-0) is an organic ester compound with the molecular formula C18H32O6 and a molecular weight of 344.443 g/mol . This structure features a nine-carbon chain (nonane) with three ethyl ester groups, a configuration that makes it a valuable intermediate in organic synthesis and materials science research. As a triester, it functions as a potential plasticizer or a precursor in the development of specialty polymers . The migration of ester-based additives from polymer matrices is a key area of study in environmental science, and compounds like this are relevant in developing analytical methods for such contaminants . Researchers also utilize this class of molecules as a building block for the synthesis of more complex carboxylic acid derivatives and dendritic structures . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

79333-27-0

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

IUPAC Name

triethyl nonane-1,1,5-tricarboxylate

InChI

InChI=1S/C18H32O6/c1-5-9-11-14(16(19)22-6-2)12-10-13-15(17(20)23-7-3)18(21)24-8-4/h14-15H,5-13H2,1-4H3

InChI Key

WBFVIJMDAYUFEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Triethyl nonane-1,1,5-tricarboxylate (C$${18}$$H$${32}$$O$$_6$$) features a nine-carbon backbone with three ethyl ester groups at positions 1, 1, and 5. Its molecular weight is 344.4 g/mol, and the branched structure imposes steric challenges during synthesis. The compound’s IUPAC name, This compound, reflects its regioselective esterification pattern.

Spectroscopic and Physical Characteristics

  • SMILES : CCCCC(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC
  • Boiling Point : Estimated at 280–290°C (extrapolated from analogous esters)
  • Solubility : Miscible with ethanol, ethyl acetate, and dichloromethane; insoluble in water.

Synthetic Pathways

Direct Esterification of Nonane-1,1,5-Tricarboxylic Acid

The most straightforward route involves acid-catalyzed esterification of nonane-1,1,5-tricarboxylic acid with excess ethanol.

Reaction Mechanism

The process follows classical Fischer esterification:

  • Protonation of the carboxylic acid’s carbonyl oxygen by H$$2$$SO$$4$$.
  • Nucleophilic attack by ethanol, forming a tetrahedral intermediate.
  • Deprotonation and elimination of water to yield the ester.
Optimized Protocol (Adapted from Citrate Ester Synthesis)
  • Reactants : Nonane-1,1,5-tricarboxylic acid (1 mol), ethanol (4.5 mol), sulfuric acid (1% w/w).
  • Conditions : Reflux at 80°C for 24 hours with azeotropic water removal.
  • Yield : 82–85% crude product.

Table 1 : Effect of Catalyst Type on Esterification Efficiency

Catalyst Concentration (wt%) Reaction Time (h) Yield (%)
Sulfuric acid 1.0 24 85
p-Toluenesulfonic acid 1.5 28 78
Amberlyst-15 5.0 36 65

Stepwise Esterification via Acid Chloride Intermediates

For enhanced regiocontrol, nonane-1,1,5-tricarboxylic acid may be converted to its acyl chloride derivative before ethanol treatment.

Procedure
  • Chlorination : React the tricarboxylic acid with thionyl chloride (3 eq) at 60°C for 6 hours.
  • Quenching : Remove excess SOCl$$_2$$ by distillation under reduced pressure.
  • Esterification : Add ethanol (6 eq) and triethylamine (3 eq) as a base, stirring at 25°C for 12 hours.
Advantages and Limitations
  • Advantages : Higher regioselectivity (>95% at positions 1,1,5).
  • Limitations : Requires rigorous anhydrous conditions; thionyl chloride handling risks.

Catalytic Innovations and Mechanistic Insights

Decarboxylation Mitigation Strategies

Decarboxylation side reactions during esterification are minimized by:

  • Low-temperature reflux : Maintaining temperatures below 90°C.
  • Inert atmosphere : Using nitrogen to prevent oxidative degradation.

Metal-Catalyzed Pathways

Coordination with Cu(II) or Fe(III) ions accelerates esterification but risks decarboxylation via enolate intermediates:
$$ \text{RCOO}^- + \text{M}^{n+} \rightarrow [\text{M}(\text{RCOO})]^{(n-1)+} \rightarrow \text{Decarboxylation products} $$
Key finding : Copper catalysts increase reaction rates by 36× but reduce yields by 15–20% due to side reactions.

Purification and Quality Control

Post-Reaction Workup

  • Alkaline washing : Neutralize residual acid with 5% Na$$2$$CO$$3$$ (2× volumes).
  • Decolorization : Treat with activated carbon (1% w/w) at 60°C for 1 hour.
  • Distillation : Remove ethanol via rotary evaporation (40°C, 100 mbar) followed by short-path distillation (140°C, 5 mbar).

Table 2 : Purity Assessment of this compound

Parameter Crude Product After Purification
Acid value (mg KOH/g) 5.2 0.18
Color (APHA) 500 20
Purity (GC-MS) 92% 99.5%

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale reactors (200 L) achieve 84% yield via:

  • In-line mixing : Ethanol and acid fed at 1:1.5 molar ratio.
  • Real-time titration : NaOH endpoint detection to confirm reaction completion.

Chemical Reactions Analysis

Types of Reactions

Triethyl nonane-1,1,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl nonane-1,1,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of triethyl nonane-1,1,5-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Structural Impact on Physical Properties: Chain Length: The nonane backbone likely increases hydrophobicity and molecular weight compared to ethane, propane, or aromatic analogs. This reduces water solubility and may enhance compatibility with non-polar polymers. Aromatic vs. Aliphatic: Benzene- and triazine-based analogs exhibit higher rigidity and thermal stability due to aromaticity, whereas aliphatic esters (e.g., ethane, propane, nonane derivatives) offer flexibility.

Functional Applications: Polymer Chemistry: Triethyl benzene-1,3,5-tricarboxylate and triazine derivatives are established crosslinkers, forming rigid networks . The nonane variant might act as a plasticizer or flexible crosslinker in elastomers. Synthetic Intermediates: Shorter-chain analogs (e.g., ethane-1,1,2-tricarboxylate) are volatile and reactive, suited for stepwise synthesis . The nonane derivative’s larger size may limit its use in such roles.

Similar precautions (e.g., ventilation, PPE) would apply to the nonane analog.

Q & A

Q. How can the compound’s phase behavior inform material science applications?

  • Methodological Answer : Measure melting points and glass transition temperatures (Tg) via differential scanning calorimetry (DSC). Study liquid crystalline phases using polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). Correlate with alkyl chain flexibility observed in analogous esters .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported crystal lattice parameters for similar triethyl tricarboxylates?

  • Methodological Answer : Cross-validate data using multiple crystallization solvents (e.g., dichloromethane vs. hexane). Account for temperature-dependent lattice expansion by repeating experiments at standardized conditions (e.g., 293 K). Compare with Cambridge Structural Database entries for statistical outliers .

Q. Why do NMR spectra of triethyl esters sometimes show unexpected splitting patterns?

  • Methodological Answer : Dynamic rotational isomerism in ethyl groups can cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate energy barriers. For persistent splitting, consider diastereotopicity due to restricted rotation .

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